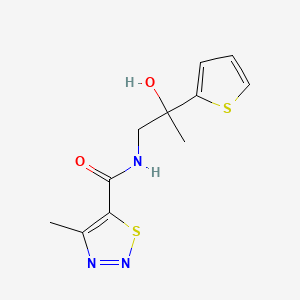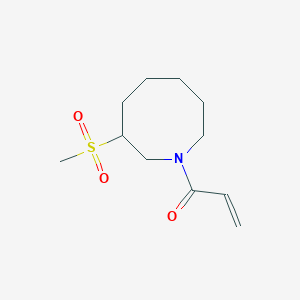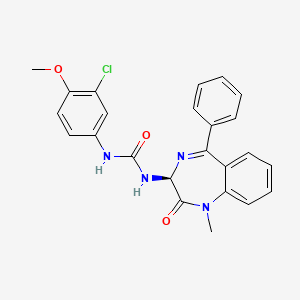
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
In general, amides that contain the R−CO−NHR functional group are typically formed when a carboxylic acid reacts with an amine . For example, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .Chemical Reactions Analysis
Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet, and thus, thiophene belongs to the group of π-excessive heteroaromatics . For this reason, thiophene easily reacts with electrophiles .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide, is 353.45.Scientific Research Applications
Synthesis and Characterization
Thiadiazoles are synthesized through various methods, often involving the reaction of thioamides with different electrophilic reagents. For example, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared from thioamides using DMSO and electrophilic reagents like 1-methyl-2-chloropyridinium iodide in high yields. This method highlights the versatility of thiadiazole synthesis, which could be applied to synthesize compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide for various research applications (Takikawa et al., 1985).
Anticancer Activity
Novel thiadiazole derivatives have been evaluated for their potential as anticancer agents. For instance, certain thiazole and 1,3,4-thiadiazole derivatives have shown potent anticancer activities in vitro, suggesting the potential of thiadiazole compounds in cancer research and therapy. These findings indicate that N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could also be explored for its anticancer properties (Gomha et al., 2017).
Antimicrobial Agents
Thiadiazole derivatives have been synthesized and tested for their antimicrobial properties. Compounds with thiadiazole and thiazolidinone structures, for example, have been evaluated against various bacterial and fungal strains, showing potential as antimicrobial agents. This suggests that related compounds, including N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, could be beneficial in developing new antimicrobial drugs (Desai et al., 2011).
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-7-9(18-14-13-7)10(15)12-6-11(2,16)8-4-3-5-17-8/h3-5,16H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTKBWUQNYKGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)



![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)

![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2671274.png)


![3-Methyl-5-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2671278.png)
![4-methyl-N-[1-(2-methylphenyl)ethyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2671279.png)

![(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2671283.png)
![2-(Morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2671287.png)